molecular formula C10H18O B597570 Deca-4,7-dien-1-OL CAS No. 104188-11-6

Deca-4,7-dien-1-OL

Cat. No.: B597570
CAS No.: 104188-11-6
M. Wt: 154.253
InChI Key: NKODDQZVUPANMP-UHFFFAOYSA-N
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Description

Deca-4,7-dien-1-OL, also known as (4Z,7Z)-4,7-Decadien-1-ol, is an unsaturated long-chain fatty alcohol with a chemical formula of C10H20O. It is characterized by two double bonds located at carbon atoms 4 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deca-4,7-dien-1-OL generally involves the oxidation of fatty alcohols. A common method is the oxidation of decadiene to decadialdehyde, followed by a reduction reaction to obtain the desired product . The process typically involves the use of oxidizing agents such as ceric ammonium nitrate or lead tetraacetate in pyridine, followed by reduction with reagents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Deca-4,7-dien-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in substitution reactions, forming esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acid chlorides and anhydrides are used in esterification reactions.

Major Products Formed

    Oxidation: Decadialdehyde and decanoic acid.

    Reduction: Decanol.

    Substitution: Deca-4,7-dien-1-yl acetate and other esters.

Scientific Research Applications

Deca-4,7-dien-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Deca-4,7-dien-1-OL involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Deca-4,7-dien-1-OL can be compared with other similar compounds such as:

The uniqueness of this compound lies in its unsaturated structure, which imparts distinct chemical and biological properties compared to its saturated counterparts.

Properties

IUPAC Name

deca-4,7-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKODDQZVUPANMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709141
Record name Deca-4,7-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104188-11-6
Record name Deca-4,7-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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